4-cyclopropyl-3-(furan-2-yl)-1-(2-(indolin-1-yl)-2-oxoethyl)-1H-1,2,4-triazol-5(4H)-one
Description
4-cyclopropyl-3-(furan-2-yl)-1-(2-(indolin-1-yl)-2-oxoethyl)-1H-1,2,4-triazol-5(4H)-one is a triazolone derivative characterized by a central 1,2,4-triazol-5(4H)-one core substituted with cyclopropyl, furan-2-yl, and a 2-(indolin-1-yl)-2-oxoethyl group. This compound belongs to a class of nitrogen-containing heterocycles known for diverse pharmacological and agrochemical applications. Its structural complexity arises from the fusion of aromatic and aliphatic moieties, which may influence its physicochemical properties, bioavailability, and target interactions.
Properties
IUPAC Name |
4-cyclopropyl-2-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-5-(furan-2-yl)-1,2,4-triazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3/c24-17(21-10-9-13-4-1-2-5-15(13)21)12-22-19(25)23(14-7-8-14)18(20-22)16-6-3-11-26-16/h1-6,11,14H,7-10,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOGJKIUIJNTOBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=NN(C2=O)CC(=O)N3CCC4=CC=CC=C43)C5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-cyclopropyl-3-(furan-2-yl)-1-(2-(indolin-1-yl)-2-oxoethyl)-1H-1,2,4-triazol-5(4H)-one is a member of the triazole family, which has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research.
Chemical Structure
The molecular formula for this compound is , and it features a unique combination of a triazole ring with cyclopropyl and furan substituents, alongside an indolin moiety. The structural complexity suggests potential interactions with various biological targets.
Anticancer Activity
Research indicates that triazole derivatives often exhibit significant anticancer properties. For instance, compounds similar to this compound have been shown to induce apoptosis in cancer cells and inhibit tumor growth. A study demonstrated that a related triazole compound exhibited an IC50 value of 6.2 μM against HCT-116 colon carcinoma cells and 27.3 μM against T47D breast cancer cells .
Antimicrobial Activity
Triazoles are also known for their antimicrobial properties. In vitro studies suggest that similar compounds possess activity against both Gram-positive and Gram-negative bacteria. For example, derivatives have shown efficacy comparable to established antibiotics, making them potential candidates for treating resistant infections .
Anti-inflammatory Effects
Compounds within the triazole class have been reported to exhibit anti-inflammatory effects by inhibiting cyclooxygenase enzymes (COX) and reducing pro-inflammatory cytokine production. This suggests that this compound may be beneficial in conditions characterized by inflammation .
The mechanisms underlying the biological activities of this compound are likely multifaceted:
- Enzyme Inhibition : The triazole ring can interact with various enzymes, potentially inhibiting their activity.
- Cell Signaling Modulation : The compound may influence signaling pathways involved in cell proliferation and apoptosis.
- Reactive Oxygen Species (ROS) Regulation : Some studies suggest that triazoles can modulate oxidative stress responses, impacting cell survival and death pathways.
Case Studies
Several studies have focused on the synthesis and evaluation of triazole derivatives:
- Study on Anticancer Activity : A derivative similar to the target compound was tested against multiple cancer cell lines, showing promising results in reducing cell viability and inducing apoptosis .
- Antimicrobial Evaluation : In a comparative study, various triazole compounds were tested against resistant bacterial strains, revealing significant antimicrobial activity that warrants further investigation .
Data Summary
| Activity Type | IC50 Values (μM) | Target Cells |
|---|---|---|
| Anticancer | 6.2 | HCT116 (Colon Carcinoma) |
| Anticancer | 27.3 | T47D (Breast Cancer) |
| Antimicrobial | N/A | Gram-positive/negative strains |
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of 4-cyclopropyl-3-(furan-2-yl)-1-(2-(indolin-1-yl)-2-oxoethyl)-1H-1,2,4-triazol-5(4H)-one. The compound has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Case Study: Antibacterial Testing
A study conducted on derivatives of this compound demonstrated significant antibacterial activity. The minimum inhibitory concentration (MIC) values for selected bacterial strains were as follows:
| Bacterial Strain | MIC (µM) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 4.19 | Bacteriostatic |
| Escherichia coli | 13.74 | Bactericidal |
These results indicate the compound's potential as a lead for developing new antimicrobial agents .
Anticancer Properties
The compound has also been investigated for its anticancer properties, particularly against various cancer cell lines. Research indicates that derivatives of triazole compounds can induce apoptosis in cancer cells.
Case Study: Anticancer Efficacy
In vitro studies have shown that the compound exhibits cytotoxic effects on several cancer cell lines. Notably, it demonstrated the following IC50 values:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 4-cyclopropyl derivative | MCF7 (breast) | 0.65 | Induces apoptosis via caspase activation |
| HCT116 (colon) | 2.41 | Cell cycle arrest in G1 phase |
The mechanism of action involves disrupting cell proliferation and triggering apoptotic pathways .
Synthesis and Structural Modifications
The synthesis of this compound typically involves multi-step reactions that allow for structural modifications to enhance biological activity.
Synthesis Overview
The synthetic route often includes:
- Formation of the triazole ring.
- Coupling with furan and indole moieties.
Characterization techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry are utilized to confirm the structure and purity of the synthesized compound .
Antimicrobial Mechanism
The antimicrobial action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival .
Anticancer Mechanism
For anticancer activity, the compound induces apoptosis through activation of caspases and may inhibit specific signaling pathways involved in cell proliferation .
Chemical Reactions Analysis
Reactivity of Functional Groups
The compound’s reactivity is dictated by three primary moieties:
A. Triazole Ring :
-
Undergoes electrophilic substitution at nitrogen atoms.
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Participates in hydrogen bonding due to N–H groups, influencing solubility and biological interactions.
B. Furan-2-yl Group :
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Prone to oxidation, forming dihydrofuran derivatives.
C. Indolin-1-yl-oxoethyl Side Chain :
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The oxoethyl group reacts with nucleophiles (e.g., amines, alcohols) to form Schiff bases or esters.
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The indoline moiety may undergo ring-opening under acidic conditions.
Characterization and Stability Studies
Analytical techniques used to monitor reactions and verify product integrity include:
| Technique | Application |
|---|---|
| HPLC | Purity assessment (>98% for final product) |
| NMR | Structural confirmation (e.g., δ 7.2–7.5 ppm for furan protons) |
| GC-MS | Detection of volatile byproducts during synthesis |
Stability studies indicate the compound is sensitive to:
-
Light : Degrades via furan ring oxidation.
-
Acidic pH : Hydrolysis of the oxoethyl group occurs at pH < 3.
Comparative Reactivity with Structural Analogs
The table below contrasts reactivity features with similar triazole derivatives:
Reaction Mechanisms
-
Nucleophilic Substitution : The triazole’s nitrogen atoms attack electrophiles (e.g., alkyl halides), forming derivatives.
-
Oxidative Ring Opening : Furan undergoes oxidation with H₂O₂/Fe³⁺, yielding diketone intermediates .
Challenges and Research Gaps
Comparison with Similar Compounds
1-(2-(2,4-Difluorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propyl)-1H-1,2,4-triazol-5(4H)-one
1-(4-Chloro-2-fluorophenyl)-4-difluoromethyl-3-methyl-1H-1,2,4-triazol-5(4H)-one
- Structure : Features a chlorophenyl and difluoromethyl group.
- Activity: Intermediate in synthesizing herbicides like Carfentrazone-ethyl, targeting plant protoporphyrinogen oxidase (PPO) .
- Key Difference: The furan-2-yl and indolinyl groups in the target compound may confer distinct electronic and steric properties, altering binding affinity to non-plant targets .
4-(4-Chlorophenyl)-1-(cyclopropylmethyl)-3-methyl-1H-1,2,4-triazol-5(4H)-one
- Structure : Substituted with chlorophenyl and cyclopropylmethyl groups.
- Application : Used in agrochemical research, though its biological targets remain unspecified in the evidence .
Q & A
Q. What are the recommended synthetic routes for preparing this triazolone derivative, and how can purity be validated?
Methodological Answer :
- Synthesis : Use a multi-step approach involving:
- Purification : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol.
- Purity Validation :
Q. How should researchers safely handle and store this compound given its structural complexity?
Methodological Answer :
- Handling :
- Storage :
Q. What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer :
- 1H/13C NMR : Assign peaks using DEPT and COSY for furan, indoline, and cyclopropyl groups.
- FTIR : Confirm carbonyl (C=O, ~1700 cm⁻¹) and triazolone ring vibrations .
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., ESI+ mode, error < 2 ppm) .
- Single-Crystal X-ray Diffraction : Resolve stereochemistry and confirm substituent positions (if crystals are obtainable) .
Advanced Research Questions
Q. How can researchers design experiments to assess the compound’s pharmacokinetic (PK) properties?
Methodological Answer :
- In Vitro Assays :
- In Vivo PK :
Q. How might structural modifications resolve contradictions in bioactivity data across analogs?
Methodological Answer :
- SAR Analysis :
- Data Reconciliation :
Q. What strategies are effective for studying environmental fate and ecotoxicity?
Methodological Answer :
- Fate Studies :
- Ecotoxicology :
Q. How can crystallographic data resolve ambiguities in stereochemical assignments?
Methodological Answer :
- X-ray Crystallography :
- Contingency for Poor Crystallization :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
